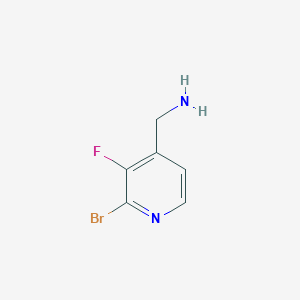

(2-Bromo-3-fluoropyridin-4-yl)methanamine

Description

Properties

Molecular Formula |

C6H6BrFN2 |

|---|---|

Molecular Weight |

205.03 g/mol |

IUPAC Name |

(2-bromo-3-fluoropyridin-4-yl)methanamine |

InChI |

InChI=1S/C6H6BrFN2/c7-6-5(8)4(3-9)1-2-10-6/h1-2H,3,9H2 |

InChI Key |

BJWJMLBEOFEVRK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1CN)F)Br |

Origin of Product |

United States |

Preparation Methods

Halogenated Pyridine Functionalization via Lithiation and Formylation

One classical approach involves the lithiation of halogenated pyridines followed by formylation and subsequent reduction/amination:

- Starting material: 6-bromo-3-fluoropyridine (structural analog to 2-bromo-3-fluoropyridine).

- Step 1: Treatment with n-butyllithium and N,N-dimethylformamide (DMF) at low temperature (-70 °C) to generate the corresponding pyridin-4-carboxaldehyde intermediate.

- Step 2: Reduction of the aldehyde to the corresponding pyridin-4-methanol using sodium borohydride.

- Step 3: Conversion of the alcohol to the aminomethyl group by catalytic hydrogenation under palladium-carbon catalyst in hydrogen atmosphere.

- This method provides regioselective functionalization at the 4-position.

- However, it requires harsh conditions such as low temperatures and the use of pyrophoric reagents like n-butyllithium.

- Yields are moderate (~40%), and the process involves expensive starting materials and safety concerns due to reactive intermediates.

Novel Synthetic Route via Quinolinic Acid and Ester Intermediates

A more recent and industrially favorable method avoids harsh reagents and expensive starting materials:

- Step 1: Conversion of quinolinic acid to quinoline anhydride by reaction with thionyl chloride in 1,2-dichloroethane under reflux.

- Step 2: Esterification with isopropanol to form 2,3-pyridinedioic acid-2-isopropyl ester.

- Step 3: Curtius rearrangement using diphenylphosphoryl azide (DPPA) in tert-butanol with triethylamine, followed by hydrolysis and pH adjustment to yield 3-amino-2-pyridine isopropyl formate.

- Step 4: Fluorination via diazotization with sodium nitrite in pyridine hydrogen fluoride to introduce the fluorine substituent at the 3-position.

- Step 5: Reduction of the isopropyl ester to 3-fluoropyridine-2-methanol using sodium borohydride and calcium chloride in methanol, followed by isolation.

This route is characterized by:

- Mild reaction conditions.

- Use of inexpensive and readily available starting materials.

- Higher overall yields and scalability.

- Green chemistry aspects with low pollution and safer reagents.

Although this method was developed primarily for 3-fluoropyridine-2-methanol, the strategy can be adapted for the synthesis of halogenated aminomethylpyridines like this compound by appropriate substitution and functional group manipulation.

Nucleophilic Substitution and Amination Strategies

In related pyridine derivatives, the aminomethyl group is introduced by nucleophilic substitution of a suitable leaving group (e.g., bromomethyl or chloromethyl) with ammonia or amines:

- Starting from 2-bromo-3-fluoropyridine derivatives bearing a halomethyl group at position 4.

- Nucleophilic displacement with ammonia or ammonium salts under controlled conditions.

- Protection/deprotection steps may be required to avoid side reactions on the amino group.

This approach is less documented specifically for this compound but is a common strategy in pyridine chemistry.

Comparative Data Table of Preparation Methods

| Method Description | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Lithiation, Formylation, Reduction | 6-Bromo-3-fluoropyridine | n-Butyllithium, DMF (-70 °C), NaBH4, Pd/C H2 | ~40 | Regioselective, direct | Harsh conditions, safety risks, cost |

| Quinolinic Acid Route via Ester and Curtius Rearrangement | Quinolinic acid | Thionyl chloride, isopropanol, DPPA, NaNO2, NaBH4 | High | Mild, scalable, green, cost-effective | Multi-step, requires careful control |

| Nucleophilic Substitution of Halomethyl Pyridine | 2-Bromo-3-fluoropyridin-4-yl halomethyl | Ammonia or amines, solvent | Moderate | Simple concept | Limited specific reports, side reactions possible |

Practical Considerations and Recommendations

- Safety: The lithiation method requires handling pyrophoric reagents and low temperatures, necessitating specialized equipment and trained personnel.

- Scalability: The quinolinic acid-based method is more amenable to scale-up and industrial production due to milder conditions and safer reagents.

- Purity: Each method requires purification steps such as crystallization, extraction, or chromatography to obtain high-purity this compound.

- Environmental Impact: The newer synthetic routes emphasize green chemistry principles, minimizing hazardous waste and using less toxic reagents.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3-fluoropyridin-4-yl)methanamine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of aminopyridine derivatives .

Scientific Research Applications

(2-Bromo-3-fluoropyridin-4-yl)methanamine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-3-fluoropyridin-4-yl)methanamine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- (2-Bromo-6-fluoropyridin-3-yl)methanamine

- (4-Bromo-2-fluoropyridin-3-yl)methanamine

- (5-Bromo-2-fluoropyridin-3-yl)methanamine

Uniqueness

(2-Bromo-3-fluoropyridin-4-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

(2-Bromo-3-fluoropyridin-4-yl)methanamine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antibacterial, anti-inflammatory, and anticancer activities, supported by data from various studies.

- Molecular Formula : C7H8BrFN2

- Molecular Weight : 219.06 g/mol

- IUPAC Name : this compound

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 µg/mL | 29 |

| P. aeruginosa | 50 µg/mL | 24 |

| S. typhi | 45 µg/mL | 30 |

| K. pneumoniae | 50 µg/mL | 19 |

In comparative studies, the compound showed inhibition zones similar to standard antibiotics like ceftriaxone, indicating its potential as an effective antibacterial agent .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it significantly inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

| Compound | Inhibition of TNF-α (%) | Inhibition of IL-6 (%) |

|---|---|---|

| Dexamethasone (1 µg/mL) | - | - |

| This compound | 78 | 89 |

These results suggest that the compound could be a candidate for developing new anti-inflammatory therapies .

Anticancer Activity

Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was tested against breast cancer cell lines, demonstrating an IC50 value in the low micromolar range.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 1.29 |

| MDA-MB-231 | 1.26 |

The compound's mechanism appears to involve inducing apoptosis and disrupting cell cycle progression, particularly in the S phase .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Antibacterial : Disruption of bacterial cell membranes and inhibition of essential enzymes.

- Anti-inflammatory : Modulation of cytokine production through inhibition of signaling pathways.

- Anticancer : Induction of apoptosis via activation of caspases and alteration of cell cycle dynamics.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyridine derivatives, including this compound, which were tested for their biological activity against resistant bacterial strains and cancer cells. The findings highlighted the compound's superior efficacy compared to existing treatments, warranting further investigation into its therapeutic potential .

Q & A

Q. What are the optimal methods for synthesizing (2-Bromo-3-fluoropyridin-4-yl)methanamine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Microwave-assisted Suzuki-Miyaura coupling is highly effective for introducing substituents to the pyridine core. For example, using 3-bromo-4-ethylpyridine with a boronic acid derivative under argon, heating to 140°C for 2 minutes in a microwave reactor achieves efficient cross-coupling . Post-reaction, anhydrous sodium sulfate is used to dry the solution, followed by gravity filtration and solvent removal. Purification via silica gel column chromatography (e.g., ethyl acetate/hexane gradients) yields the product with >89% purity . Adjusting the palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride) and solvent system (e.g., dichloromethane) can further optimize reaction efficiency.

Q. How can researchers purify this compound to achieve high analytical-grade purity?

- Methodological Answer : After synthesis, residual solvents and byproducts are removed via vacuum distillation. The crude product is dissolved in a minimal volume of dichloromethane and subjected to silica gel column chromatography with a gradient elution (e.g., 5:95 to 50:50 ethyl acetate/hexane). Fractions are analyzed by thin-layer chromatography (TLC), and pooled fractions are dried under reduced pressure. Recrystallization in ether or hexane at low temperatures (e.g., -20°C) further enhances purity, as demonstrated in similar pyridine methanamine syntheses .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and detecting impurities. For example, ¹H NMR in CDCl₃ should show distinct signals for the methylamine group (~δ 3.5 ppm) and pyridine protons. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared (FTIR) confirms functional groups (e.g., C-Br stretch at ~500 cm⁻¹). For halogenated analogs, X-ray photoelectron spectroscopy (XPS) can verify bromine and fluorine content .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation (e.g., in ethyl acetate/hexane) are mounted on a diffractometer. Data collection at 100 K minimizes thermal motion artifacts. Structure solution using SHELXS (direct methods) and refinement with SHELXL (full-matrix least squares) provide accurate bond lengths and angles . Visualization tools like ORTEP-3 help identify steric clashes or disorder, particularly around the bromine and fluorine substituents . For twinned crystals, twin refinement in SHELXL is recommended .

Q. How should researchers address contradictions between NMR and crystallographic data for this compound?

- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., conformational flexibility) in solution versus solid state. For instance, NMR may indicate free rotation of the methylamine group, while SC-XRD shows a fixed conformation. To resolve this:

Q. What experimental strategies mitigate low solubility of this compound in aqueous media?

- Methodological Answer : Solubility can be enhanced via:

- Co-solvent systems : Use DMSO:water (1:4) or ethanol:buffer mixtures, adjusting pH to stabilize the protonated amine form.

- Cyclodextrin encapsulation : β-cyclodextrin (10 mM in PBS) increases solubility through host-guest interactions .

- Salt formation : React with HCl to form a hydrochloride salt, improving aqueous solubility (e.g., analogs in show solubility >50 mg/mL in 1N HCl) .

- Surfactant-assisted dispersion : Polysorbate-80 (0.1% w/v) creates micellar solutions for in vitro assays .

Data Analysis and Validation

Q. How can researchers validate the reproducibility of synthetic protocols for this compound?

- Methodological Answer :

- Interlaboratory studies : Share protocols with collaborators to assess yield and purity variability.

- Robustness testing : Vary reaction parameters (e.g., ±10°C in temperature, ±10% catalyst loading) and quantify impacts via HPLC.

- Control experiments : Include known analogs (e.g., 3-chloro-2-fluorophenyl methanamine from ) to benchmark reproducibility .

Q. What statistical approaches are recommended for analyzing contradictory biological activity data across studies?

- Methodological Answer :

- Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.

- Sensitivity analysis : Exclude outliers (e.g., studies with low purity samples) and re-evaluate effect sizes.

- Machine learning : Train models on structural descriptors (e.g., Hammett σ for halogen effects) to predict activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.